Kinetic Selectivity in Palladium(II) Substitution Reactions Compared to Unsubstituted and Tetraethylated Analogs
In a comparative kinetic study of Pd(II) complexes, [Pd(Me4dien)Cl]+ (where Me4dien = 1,1,7,7-tetramethyldiethylenetriamine, i.e., the target compound as a ligand) exhibited a lower reactivity (quantified by second-order rate constant, k2) than its unsubstituted parent [Pd(dien)Cl]+, but higher reactivity than its more sterically hindered tetraethylated counterpart [Pd(Et4dien)Cl]+ [1]. This demonstrates a predictable, tunable kinetic profile based on N-alkylation.
| Evidence Dimension | Second-order rate constant (k2) for substitution reaction with nitrogen-donor heterocycles |
|---|---|
| Target Compound Data | Intermediate reactivity between [Pd(dien)Cl]+ and [Pd(Et4dien)Cl]+ (qualitative ranking) |
| Comparator Or Baseline | [Pd(dien)Cl]+ (dien = diethylenetriamine); [Pd(Et4dien)Cl]+ (Et4dien = 1,1,7,7-tetraethyldiethylenetriamine) |
| Quantified Difference | Reactivity decreases in the order: [Pd(terpy)Cl]+ > [Pd(bpma)Cl]+ > [Pd(dien)Cl]+ > [Pd(Me4dien)Cl]+ > [Pd(Et4dien)Cl]+ |
| Conditions | Aqueous 0.10 M NaClO4 in the presence of 10 mM NaCl, variable-temperature stopped-flow spectrophotometry |
Why This Matters
This specific reactivity ranking is crucial for researchers designing Pd(II) complexes where controlled substitution kinetics is required, as it offers a middle ground between the faster, unhindered [Pd(dien)Cl]+ and the slower, bulkier [Pd(Et4dien)Cl]+.
- [1] Kosovic, M., et al. (2015). Kinetics and mechanism of the substitution reactions of some monofunctional Pd(II) complexes with different nitrogen-donor heterocycles. Journal of Coordination Chemistry, 68(24), 4366-4380. DOI: 10.1080/00958972.2015.1044446 View Source
